molecular formula C30H30N4O8S B6066187 METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE

METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE

Cat. No.: B6066187
M. Wt: 606.6 g/mol
InChI Key: LFJWZGQJWCKALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a phthalazinone moiety. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE typically involves multiple steps, including the formation of key intermediates

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler compound with a similar morpholine ring structure.

    Phthalazinone derivatives: Compounds with a similar phthalazinone core, used in various pharmaceutical applications.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups, known for their reactivity and use in medicinal chemistry.

Uniqueness

METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

methyl 2-[4-[[2-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c1-20-7-8-21(17-26(20)43(38,39)33-13-15-41-16-14-33)29-24-5-3-4-6-25(24)30(37)34(32-29)18-27(35)31-22-9-11-23(12-10-22)42-19-28(36)40-2/h3-12,17H,13-16,18-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJWZGQJWCKALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC(=O)OC)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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